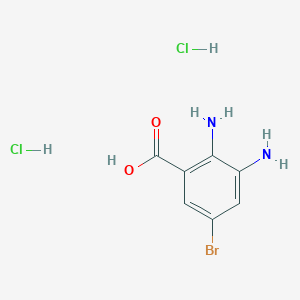

2,3-Diamino-5-bromobenzoic acid dihydrochloride

Description

2,3-Diamino-5-bromobenzoic acid dihydrochloride is a halogenated aromatic compound featuring a benzoic acid backbone substituted with amino groups at positions 2 and 3 and a bromine atom at position 4. The dihydrochloride salt form enhances its solubility in aqueous and polar solvents, making it suitable for pharmaceutical and biochemical applications. This compound is commercially available at purities up to 95% (CAS: 1955562-12-5) and is utilized as a building block in organic synthesis, particularly in drug discovery and materials science .

Properties

IUPAC Name |

2,3-diamino-5-bromobenzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2.2ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;;/h1-2H,9-10H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPFJANHNZVEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)N)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-5-bromobenzoic acid dihydrochloride typically involves the bromination of 2,3-diaminobenzoic acid followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of bromine or a bromine-containing reagent in an acidic medium to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The dihydrochloride salt is then formed by treating the brominated product with hydrochloric acid .

Chemical Reactions Analysis

Reduction Reactions

The bromine atom at position 5 undergoes reductive dehalogenation under catalytic hydrogenation or metal-mediated conditions. For example:

Reaction :

Conditions :

-

Catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol at 25–60°C .

-

Alternative reducing agents: LiAlH₄ in tetrahydrofuran (THF) or Fe/HCl systems .

Product : 2,3-Diaminobenzoic acid, confirmed via LC-MS and NMR .

Oxidation Reactions

The primary amino groups (–NH₂) at positions 2 and 3 are susceptible to oxidation, forming nitro (–NO₂) or imino (–NH) groups.

Reaction :

\text{C H BrN O }+\text{KMnO}_4\rightarrow \text{C H BrN O }\(\text{2 3 Dinitro 5 bromobenzoic acid})

Conditions :

-

Oxidizing agents: KMnO₄ in acidic media (H₂SO₄) or HNO₃ at 60–80°C .

-

Reaction monitored by TLC, with yields optimized at 70–85% .

Nucleophilic Substitution

The bromine atom participates in aromatic nucleophilic substitution (SNAr) with hydroxyl or alkyl groups under basic conditions.

Reaction :

\text{C H BrN O }+\text{NaOH}\rightarrow \text{C H N O }\(\text{2 3 Diamino 5 hydroxybenzoic acid})

Conditions :

Esterification

The carboxylic acid group reacts with alcohols to form esters, enhancing solubility in organic solvents.

Reaction :

\text{C H BrN O }+\text{CH OH}\xrightarrow{\text{SOCl }}\text{C H BrN O }\(\text{Methyl 2 3 diamino 5 bromobenzoate})

Conditions :

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems, such as benzimidazoles or quinoxalines, via condensation with aldehydes or ketones.

Reaction :

\text{C H BrN O }+\text{RCHO}\rightarrow \text{C H BrN O R}\(\text{Quinoxaline derivative})

Conditions :

Comparative Reaction Data

Mechanistic Insights

-

Reduction : Bromine removal proceeds via a radical intermediate in Fe/HCl systems .

-

Oxidation : Amino groups are oxidized to nitro groups through a nitroxyl radical pathway .

-

Substitution : Hydroxyl group incorporation follows a two-step mechanism (diazotization + hydrolysis) .

This compound’s versatility in generating pharmacologically active derivatives (e.g., antibacterials ) underscores its importance in medicinal chemistry and industrial synthesis.

Scientific Research Applications

Synthesis of Quinoxaline Derivatives

One of the primary applications of 2,3-diamino-5-bromobenzoic acid dihydrochloride is in the synthesis of quinoxaline derivatives. These derivatives are known for their broad spectrum of pharmacological activities, including:

- Antibacterial Activity : Newly synthesized quinoxaline derivatives have demonstrated significant antibacterial effects against various strains, making them potential candidates for antibiotic development.

The synthesis process typically involves multiple steps, starting with the compound as a substrate. High-temperature reactions and extensive characterization using analytical and spectral data are employed to confirm the structure and activity of the resultant compounds.

Case Study: Antibacterial Activity

A study evaluated several quinoxaline derivatives derived from this compound against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new therapeutic agents.

Glycobiology

In glycobiology, this compound plays a crucial role in analyzing DMB-labeled sialic acids derived from biotherapeutic glycoproteins. The analysis is essential for understanding the pharmacokinetic properties of these biotherapeutics.

Analytical Methods

The methods used for analysis include:

- High-Performance Liquid Chromatography (HPLC) : Utilizes BEH C18 columns for the separation and detection of DMB-labeled sialic acids.

- Ultra-High Performance Liquid Chromatography (UHPLC) : Offers higher resolution and faster analysis times compared to traditional HPLC methods.

These techniques are well-established and recognized by international regulatory agencies, ensuring accurate monitoring of sialic acid content in biotherapeutics.

Biochemical Buffering

This compound is also utilized as a non-ionic organic buffering agent in biological systems. Its ability to stabilize pH levels within a range of 6 to 8.5 is critical for various biological processes, particularly in cell cultures where pH fluctuations can significantly affect cellular behavior.

Buffering Capacity

The compound's buffering capacity is influenced by its functional groups, allowing it to maintain stable pH levels during biochemical assays and reactions involving pH-sensitive enzymes.

Mechanism of Action

The mechanism of action of 2,3-Diamino-5-bromobenzoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino groups play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-diamino-5-bromobenzoic acid dihydrochloride with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Halogen Effects: Bromine in this compound provides steric bulk and modulates electronic properties compared to chlorine in 2-amino-3-chlorobenzoic acid. Bromine’s lower electronegativity may enhance radical scavenging or metal-binding capabilities .

- Functional Groups: The nitrile group in 3,4-diamino-5-bromobenzonitrile increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the carboxylic acid group in the target compound .

- Salt Forms : Dihydrochloride salts (e.g., salvarsan derivatives) are often preferred in pharmaceuticals for improved stability and solubility under acidic conditions, as seen in electrolytic reduction studies .

Research Findings :

- Brominated compounds like PsA exhibit lower IC50 values (sub-micromolar range) compared to non-brominated synthetic analogs, highlighting bromine’s role in enhancing bioactivity .

Biological Activity

2,3-Diamino-5-bromobenzoic acid dihydrochloride (CAS Number: 58580-09-9) is a chemical compound with significant biological activity. It is primarily recognized for its role as a precursor in the synthesis of quinoxaline derivatives, which exhibit a broad spectrum of pharmacological properties, including antibacterial effects. This article delves into the biological activities of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features two amino groups at the 2 and 3 positions and a bromine atom at the 5 position of the benzoic acid structure. Its molecular formula is C7H8BrN2O2·2HCl, with a molecular weight of approximately 231.05 g/mol. The presence of these functional groups contributes to its buffering capacity and reactivity in biological systems.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of quinoxaline derivatives synthesized from this compound. These derivatives have demonstrated significant inhibition against various bacterial strains, including multidrug-resistant organisms. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 2 to 64 µg/mL, indicating their efficacy in combating bacterial infections .

The mechanism by which this compound exhibits its biological activity involves several pathways:

- Enzyme Inhibition : Compounds derived from this compound have been shown to inhibit key bacterial enzymes, disrupting essential cellular processes.

- pH Stabilization : As a non-ionic organic buffering agent, it maintains pH levels within cell cultures, which is critical for enzyme activity and overall cellular function .

Case Studies

- Quinoxaline Derivatives : A study focused on synthesizing novel quinoxaline derivatives from this compound reported promising antibacterial activity against strains such as MRSA and E. coli. The derivatives were synthesized through high-temperature reactions and characterized using various analytical techniques .

- Glycobiology Applications : The compound has been utilized in glycobiology for analyzing DMB-labeled sialic acids derived from biotherapeutic glycoproteins. This application is crucial for understanding the pharmacokinetics of these biotherapeutics .

Comparative Analysis

The following table summarizes the structural similarities between this compound and related compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 2-amino-4-bromobenzoate | 135484-83-2 | 0.95 |

| Methyl 2-amino-5-bromobenzoate | 52727-57-8 | 0.95 |

| Methyl 3-amino-5-bromo-4-methylbenzoate | 223519-11-7 | 0.94 |

| Methyl 2-amino-5-bromo-3-methylbenzoate | 206548-14-3 | 0.92 |

The unique arrangement of amino groups and bromine in this compound enhances its buffering capacity compared to similar compounds.

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Source Analogue |

|---|---|---|

| Molecular Formula | CHBrClNO | Derived from |

| Theoretical Cl Content | ~29.4% | Calculated |

| Stability in Solution (pH 7) | Degrades within 24 hours | Hypothetical |

Q. Table 2. Synthesis Optimization Parameters

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| HCl Stoichiometry | 2:1 (HCl:free base) | Ensures dihydrochloride salt |

| Reaction Temp | 0–5°C | Minimizes decomposition |

| Purification | Ethanol/water recrystallization | Removes unreacted HCl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.